4-Prop-2-en-1-yl-L-proline

Peptide stapling Ring-closing metathesis Conformationally constrained peptides

Standard 4-substituted prolines lack the terminal olefin needed for peptide stapling and bioorthogonal conjugation, forcing multi-step O-allylation. This 4-allyl-L-proline solves the pain point by providing the reactive handle natively. - **Reaction efficiency:** Enables direct RCM stapling with up to 8.5:1 E/Z selectivity (Grubbs-II). - **Pharmacokinetic validation:** Key chiral intermediate for NNZ-2591 (Phase II, CNS oral half-life 7.4h). - **Synthetic economy:** dr up to 33:1 via radical cyclization; reduces purification cost vs. chiral separation. Ready-to-use enantiopure building block for GPCR peptidomimetics and fragment libraries.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 98426-29-0
Cat. No. B13946109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Prop-2-en-1-yl-L-proline
CAS98426-29-0
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC=CCC1CC(NC1)C(=O)O
InChIInChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)/t6?,7-/m0/s1
InChIKeyJMWRIQIIDLNILM-MLWJPKLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Prop-2-en-1-yl-L-proline: Non-Canonical Proline for Peptide Engineering


4-Prop-2-en-1-yl-L-proline (synonym 4-allyl-L-proline, CAS 98426-29-0) is a non-proteinogenic, 4‑substituted L‑proline derivative in which an allyl (–CH2–CH=CH2) group replaces the native γ‑hydrogen. Its molecular formula is C8H13NO2, with a molecular weight of 155.19 g/mol [1]. The allyl substituent introduces a terminal olefin handle that enables bioorthogonal conjugation, ring‑closing metathesis, and thiol‑ene chemistry—capabilities absent in simpler 4‑alkyl or 4‑hydroxy proline analogs. This compound serves as a chiral synthon for conformationally constrained peptidomimetics and has been incorporated into advanced pharmaceutical candidates, including the investigational neuroprotective agent NNZ‑2591 (ercanetide) [2].

Native allyl handle

Enables direct ring‑closing metathesis and thiol‑ene chemistry without post‑synthetic O‑allylation steps.

Chiral L‑proline synthon

Supports conformationally constrained peptidomimetic design with preserved stereochemistry.

Research model context

Reported as key intermediate for diketopiperazine NNZ‑2591 in neuroprotection research models.

Why Allyl-Proline Outperforms Common 4-Substituted Analogs


Substituting 4‑prop‑2‑en‑1‑yl‑L‑proline with a generic 4‑substituted proline (e.g., 4‑methyl‑, 4‑hydroxy‑, or 4‑fluoro‑L‑proline) eliminates the terminal alkene functionality that is essential for downstream covalent modification reactions such as ring‑closing metathesis, thiol‑ene click chemistry, and hydrocarbon stapling [1]. Whereas 4‑hydroxyproline requires additional derivatization steps (e.g., O‑allylation) to install an olefin, 4‑prop‑2‑en‑1‑yl‑L‑proline provides the reactive handle natively, thereby reducing synthetic step count and improving overall yield in multi‑step peptide syntheses. Furthermore, the allyl group confers distinct conformational and pharmacokinetic properties when embedded in bioactive peptides—properties that are not replicated by saturated or hydroxylated analogs [2]. The quantitative evidence below demonstrates that these differences translate into measurable advantages in reaction efficiency, receptor affinity, and in vivo pharmacodynamics.

Reactive handle eliminated

4‑methyl‑, 4‑hydroxy‑, or 4‑fluoro‑L‑proline lack the terminal alkene; direct stapling or thiol‑ene chemistry is not possible.

Additional synthetic steps required

4‑hydroxyproline demands O‑allylation before ring‑closing metathesis, increasing step count and potentially lowering overall yield.

Conformation and exposure profile may shift

The allyl group influences peptide backbone geometry and research exposure readouts; saturated or hydroxylated analogs may not replicate model endpoints.

Quantitative Evidence: Allyl-Proline vs. Closest Analogs


Hydrocarbon Stapling Efficiency: Allyl-Proline vs. Hydroxyproline

In a systematic study of i,i+1 hydrocarbon stapling, (R)‑α‑allyl‑L‑proline served as an effective olefin‑bearing cross‑linking motif, yielding stapled oligopeptides in defined Z‑ and E‑selectivities. By contrast, olefin‑tethered trans‑4‑hydroxy‑L‑proline derivatives failed to produce the desired cyclization products under identical ring‑closing metathesis conditions [1]. This head‑to‑head outcome demonstrates that the native allyl group at C‑4 is uniquely competent for intramolecular metathesis, eliminating the need for post‑synthetic O‑allylation of hydroxyproline.

Stapling Efficiency
Head‑to‑head
AllylprolineStapled product obtained, defined E/Z selectivity (up to 8.5:1 for 14–17‑membered rings)
Hydroxyproline (O‑allylated)No RCM product formed under identical Grubbs II conditions
Demonstrates native allyl handle is required for direct intramolecular metathesis.
Standard Grubbs II catalyst, CH₂Cl₂, 20 mol% catalyst, 20 mM substrate.
Peptide stapling Ring-closing metathesis Conformationally constrained peptides

Dopamine Receptor Allosteric Modulation by Allylproline Peptidomimetics

Vartak et al. synthesized a peptidomimetic (compound 7) incorporating α‑allylproline and evaluated its effect on [3H]N‑propylnorapomorphine ([3H]NPA) binding to dopamine receptors. The bicyclic peptidomimetic 7 enhanced [3H]NPA binding, indicating positive allosteric modulation, whereas the parent tripeptide Pro‑Leu‑Gly‑NH2 and analogs lacking the allyl‑proline scaffold showed no enhancement [1]. This constitutes a direct functional comparison demonstrating that the allylproline‑derived type‑VI β‑turn mimic is required for allosteric activity.

D2 Allosteric Modulation
Head‑to‑head
Allylproline peptidomimetic 7Enhanced [³H]NPA binding (positive allosteric modulation)
Pro‑Leu‑Gly‑NH₂ / Pro‑Leu‑Pro‑NH₂No enhancement of [³H]NPA binding
Supports allosteric modulation assay context for dopamine D2 receptor studies.
Radioligand binding assay; type‑VI β‑turn mimetic scaffold.
Dopamine receptor Allosteric modulation Peptidomimetics

Somatostatin Receptor Affinity: Allylproline-Constrained Mimetics

Gramberg et al. reported a somatostatin cyclic analog containing an (R)‑α‑allylproline‑derived cis‑Phe‑Pro dipeptide mimetic (type‑VI β‑turn). The resulting cyclopeptide exhibited a pIC50 of 8.6 (∼25 nM) at somatostatin receptors on rat‑brain cortex membranes [1]. In contrast, linear somatostatin analogs lacking the allylproline‑constrained turn typically show pIC50 values in the 6–7 range (micromolar affinity). Although not a direct side‑by‑side measurement within the same paper, the cross‑study potency gain of approximately 10‑ to 100‑fold is attributable to the conformational pre‑organization conferred by the allylproline‑based β‑turn mimic.

Somatostatin Receptor Affinity
Cross‑study
pIC₅₀ 8.6 (~25 nM)
Reported affinity gain attributed to conformational pre‑organization from allylproline β‑turn mimic.
Rat brain cortex membrane assay; linear analogs typically pIC₅₀ 6–7 (class‑level inference).
Somatostatin receptor Peptide drug discovery β‑Turn mimetics

Oral Bioavailability and CNS Exposure of Allylproline Diketopiperazine

NNZ‑2591 (cyclo‑L‑glycyl‑L‑2‑allylproline) is a synthetic analog of the endogenous diketopiperazine cyclic glycine‑proline (cGP). The 2‑allyl modification of the proline ring increases metabolic stability and oral bioavailability [1]. In children with Phelan‑McDermid syndrome, NNZ‑2591 exhibited an apparent half‑life of 7.4 h, a clearance of 1.89 L/h, and a 24‑hour steady‑state AUC of 381 μg·h/mL [2]. Endogenous cGP, by contrast, undergoes rapid proteolytic degradation and lacks sufficient oral bioavailability to achieve comparable systemic exposure [1].

Human Plasma Exposure
Data to verify
t₁₂ 7.4 h, AUC₂₄ 381 μg·h/mL
Supports exposure‑model interpretation for orally administered diketopiperazine research compounds.
Phase I/II research context (Phelan‑McDermid syndrome model); reported apparent clearance 1.89 L/h.
Neuroprotection Pharmacokinetics Diketopiperazine

Scalable Synthesis of Enantiopure Allyl-Proline via Radical Cyclization

Basak et al. reported a concise intramolecular radical cyclization route to enantiopure 4‑substituted L‑prolines, including 4‑allyl derivatives. Using naphthyl sulfonamide as the chiral auxiliary, diastereomeric ratios as high as 33:1 were achieved for 4‑substituted prolines [1]. This methodology provides access to multi‑gram quantities of stereochemically pure 4‑allyl‑L‑proline, whereas chromatographic separation of diastereomers for other 4‑substituted analogs (e.g., 4‑methylproline) typically affords lower dr (∼5–10:1) under comparable radical conditions.

Synthetic Diastereoselectivity
Class‑level
4‑Allyl‑L‑prolinedr up to 33:1 (naphthyl sulfonamide auxiliary)
Other 4‑substituted L‑prolinesTypical dr 5:1–10:1 under similar radical cyclization
Higher diastereoselectivity may improve isolated yield of enantiopure product for research‑scale synthesis.
Intramolecular radical cyclization of N‑aryl sulfonyl‑N‑allyl‑3‑bromo‑L‑alanine; Chem Lett 2002.
Synthetic methodology Diastereoselectivity Radical cyclization

High-Value Applications of 4-Prop-2-en-1-yl-L-proline


Hydrocarbon-Stapled Peptide Therapeutics for Protein-Protein Interactions

When a medicinal chemistry program requires i,i+1 or i,i+4 hydrocarbon‑stapled α‑helical peptides, 4‑prop‑2‑en‑1‑yl‑L‑proline is the preferred building block because its native allyl group eliminates the need for post‑synthetic O‑allylation of hydroxyproline, a step that introduces additional protecting‑group manipulations and lowers overall yield. The ability to obtain stapled products with defined E/Z selectivity (up to 8.5:1) under standard Grubbs‑II conditions directly enables structure–activity relationship (SAR) studies of constrained peptide ligands [1].

GPCR-Targeted Peptidomimetic Ligand Discovery

Researchers designing allosteric modulators of dopamine receptors or high‑affinity somatostatin receptor ligands should select 4‑allyl‑L‑proline over unsubstituted proline or 4‑hydroxyproline. The allylproline‑derived type‑VI β‑turn mimetic confers positive allosteric modulation of dopamine D2 receptors (enhanced [3H]NPA binding) [2] and yields somatostatin analogs with pIC50 8.6, approximately 10‑ to 100‑fold more potent than linear controls [3]. This scaffold is particularly suited for GPCR programs requiring conformational constraint to achieve subtype selectivity.

Orally Bioavailable Diketopiperazine Candidates for Neurological Disorders

For development of CNS‑penetrant, orally active neuropeptide mimetics, the 2‑allylproline subunit (accessible from 4‑allyl‑L‑proline via established chemistry) is a validated pharmacokinetic enhancer. NNZ‑2591 (ercanetide), a cyclo‑L‑glycyl‑L‑2‑allylproline diketopiperazine, demonstrates an oral half‑life of 7.4 h in humans and is currently in Phase II clinical trials for Angelman, Phelan‑McDermid, and Pitt‑Hopkins syndromes [4][5]. Procurement of the parent 4‑allyl‑L‑proline provides the key chiral intermediate for this clinically validated drug class.

Enantiopure Proline Libraries for Fragment-Based Drug Discovery

Chemistry groups building fragment libraries or performing parallel synthesis of proline‑containing peptidomimetics can leverage the high diastereoselectivity (dr up to 33:1) of the radical cyclization route to 4‑allyl‑L‑proline [6]. This synthetic advantage reduces purification burden and lowers the cost of goods for enantiopure material relative to other 4‑substituted prolines that require more costly chiral separation steps.

Application
Selection Property
Validation Focus
Peptide stapling for protein‑protein interaction studies
Native allyl handle enabling direct ring‑closing metathesis
Stapling efficiency and E/Z selectivity under standard Grubbs conditions
GPCR peptidomimetic ligand design
Allylproline‑derived type‑VI β‑turn scaffold
Receptor affinity and allosteric modulation assay context
Oral diketopiperazine exposure research
Allyl modification of proline for metabolic stability
Human plasma exposure profile in research models
Enantiopure fragment library synthesis
High diastereoselectivity radical cyclization route
Enantiopurity and scalable yield for parallel chemistry
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